molecular formula C12H9N7O2 B2543669 (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine CAS No. 304864-77-5

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2543669
CAS No.: 304864-77-5
M. Wt: 283.251
InChI Key: WEGRUWAEOPZRQB-YAXRCOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a useful research compound. Its molecular formula is C12H9N7O2 and its molecular weight is 283.251. The purity is usually 95%.
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Scientific Research Applications

Benzodiazepine Receptor Binding Activity

(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is related to compounds studied for their binding activity on benzodiazepine receptors. A study involving 6-substituted-9-(3-formamidobenzyl)purines, closely related to the compound , showed that these purines retained potent benzodiazepine receptor binding properties. This property is significant in the context of potential therapeutic applications related to the central nervous system (Kelley et al., 1991).

Antiviral Properties

Another area of application is in antiviral research. Related compounds, specifically 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, have been synthesized and tested for antirhinovirus activity. This suggests that similar compounds like this compound might be explored for their potential antiviral properties (Kelley, Linn, & Selway, 1989).

Antiproliferative and Cytotoxic Activity

The compound could also be investigated for its antiproliferative and cytotoxic activity. Research on 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines, which share a structural similarity, showed moderate antiproliferative activity. This implies potential applications in cancer research, particularly in the investigation of new antiproliferative agents (Thalassitis et al., 2014).

Antitoxoplasmic Activity

Research has also been conducted on the antitoxoplasmic effects of 6-substituted 9-β-d-ribofuranosylpurines, to which this compound is structurally related. Such compounds have shown promising results as antitoxoplasmic agents, indicating a potential application of the compound in the treatment of toxoplasmosis (el Kouni et al., 1999).

Anti-Corrosive Properties

An aromatic hydrazone derivative, (E)-1-(3-nitrobenzylidene)-2-(p-tolyl)hydrazine, closely related to the compound , has been studied for its anti-corrosive properties. This suggests potential applications of this compound in materials science, particularly in corrosion inhibition (Chafai et al., 2019).

Mechanism of Action

The mechanism of action for nitro-containing compounds involves reactions with amines . For example, 1°-Amines react with HONO (cold acidic solution) to produce Nitrogen Gas Evolution from a Clear Solution. 2°-Amines react with HONO (cold acidic solution) to produce An Insoluble Oil (N-Nitrosamine) .

Safety and Hazards

The safety data sheet for 2-Nitrobenzaldehyde, a related compound, can be found on the Merck website . Please refer to it for detailed safety and hazard information.

Future Directions

The development of HMI sensors using nitro-containing compounds like NBBSH can be an efficient path for monitoring hazardous materials in biological and environmental sciences .

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGRUWAEOPZRQB-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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